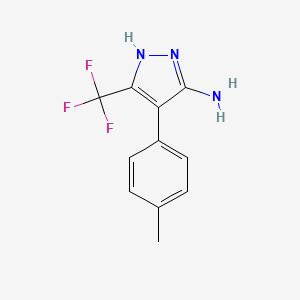

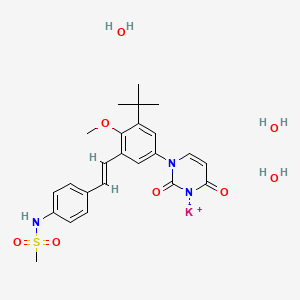

4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine

Overview

Description

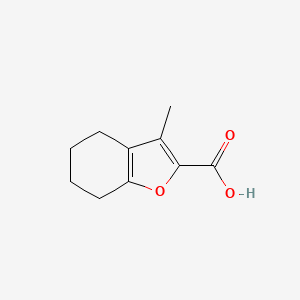

This compound belongs to the class of organic compounds known as phenylpyrazoles . Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds, such as potassium 4-methylphenyltrifluoroborate, are used in Suzuki Cross-Coupling reactions as potent boronic acid surrogates .Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrazole ring (a five-membered aromatic ring with two nitrogen atoms) attached to a phenyl group (a ring of six carbon atoms) with a methyl (CH3) and a trifluoromethyl (CF3) substituent .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to participate in various chemical reactions. For example, organotrifluoroborates are used in Suzuki Cross-Coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like 4-(Trifluoromethyl)phenyl Isothiocyanate are solids at room temperature and have a melting point of 38.0 to 44.0 °C .Scientific Research Applications

Suzuki Cross-Coupling Reactions

This compound is used as a potent boronic acid surrogate in Suzuki Cross-Coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides or triflates .

Synthesis of Aryl Imidazolylsulfonates

It is used as a reactant in the synthesis of Aryl Imidazolylsulfonates in water . This process involves the cross-coupling reaction of potassium aryltrifluoroborates with organic chlorides .

Palladacycle-Catalyzed Reactions

This compound is involved in palladacycle-catalyzed reactions . Specifically, it is used in cross-coupling reactions of potassium aryltrifluoroborates with organic chlorides in aqueous media catalyzed by an oxime-derived palladacycle .

Mechanism of Action

Target of Action

It’s known that similar compounds are used as potent boronic acid surrogates in suzuki cross-coupling . Boronic acids are often used in organic synthesis and medicinal chemistry due to their ability to form stable boronate esters and boronic acids, which can interact with various biological targets.

Mode of Action

The compound interacts with its targets through a process known as Suzuki Cross-Coupling . This is a type of palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds by the reaction of organoboron compounds (boronic acids and esters) with organic halides or pseudohalides.

Biochemical Pathways

The Suzuki Cross-Coupling reaction is a key step in many biochemical pathways. It enables the formation of complex organic compounds from simpler precursors, contributing to the synthesis of a wide range of biologically active molecules . The downstream effects of these reactions depend on the specific context and the other reactants involved.

Pharmacokinetics

The compound’s solubility in water suggests that it may have good bioavailability, as water-soluble compounds can be more readily absorbed and distributed in the body.

Result of Action

Given its role in suzuki cross-coupling reactions, it can be inferred that the compound may contribute to the synthesis of various biologically active molecules .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound has high air and moisture stability , which suggests that it can maintain its efficacy under a variety of environmental conditions. It should be stored in cool, dry conditions in well-sealed containers, away from strong oxidizing agents .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3/c1-6-2-4-7(5-3-6)8-9(11(12,13)14)16-17-10(8)15/h2-5H,1H3,(H3,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNZDOQBXPXXRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(NN=C2N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-Methoxyphenyl)benzo[d]thiazol-2-amine](/img/structure/B3319459.png)

![(5Z)-5-[(4-Methoxyphenyl)methylene]-2-(4-methylphenyl)-4(5H)-thiazolone](/img/structure/B3319463.png)

![Ethanethiol, 2-[[1-(methylthio)-2-nitroethenyl]amino]-](/img/structure/B3319496.png)

![3-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3319520.png)